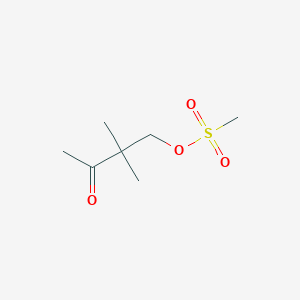
(2,2-dimethyl-3-oxobutyl) methanesulfonate
Übersicht
Beschreibung
(2,2-dimethyl-3-oxobutyl) methanesulfonate is an organic compound with the molecular formula C7H14O4S It is a derivative of methanesulfonic acid, where the hydrogen atom of the sulfonic acid group is replaced by a 2,2-dimethyl-3-oxo-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2,2-dimethyl-3-oxobutyl) methanesulfonate can be synthesized through esterification reactions. One common method involves the reaction of methanesulfonic acid with 2,2-dimethyl-3-oxo-butanol in the presence of a dehydrating agent such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of methanesulfonic acid 2,2-dimethyl-3-oxo-butyl ester may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-dimethyl-3-oxobutyl) methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2,2-dimethyl-3-oxobutyl) methanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in esterification and substitution reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving ester substrates.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of methanesulfonic acid 2,2-dimethyl-3-oxo-butyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and 2,2-dimethyl-3-oxo-butanol, which can then participate in further chemical reactions. The sulfonic acid group can act as a strong acid, facilitating proton transfer reactions and catalyzing various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonic acid ethyl ester: Similar ester compound with an ethyl group instead of a 2,2-dimethyl-3-oxo-butyl group.
Methanesulfonic acid methyl ester: Another ester derivative with a methyl group.
Uniqueness
(2,2-dimethyl-3-oxobutyl) methanesulfonate is unique due to the presence of the 2,2-dimethyl-3-oxo-butyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and industrial processes.
Eigenschaften
Molekularformel |
C7H14O4S |
|---|---|
Molekulargewicht |
194.25 g/mol |
IUPAC-Name |
(2,2-dimethyl-3-oxobutyl) methanesulfonate |
InChI |
InChI=1S/C7H14O4S/c1-6(8)7(2,3)5-11-12(4,9)10/h5H2,1-4H3 |
InChI-Schlüssel |
KYGTUAYBXXZMFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C)(C)COS(=O)(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













